molecular formula C8H8FI B3016930 1,2-Dimethyl-3-fluoro-4-iodobenzene CAS No. 1806323-40-9

1,2-Dimethyl-3-fluoro-4-iodobenzene

Cat. No. B3016930
CAS RN: 1806323-40-9
M. Wt: 250.055
InChI Key: FMTLTHQXDYUJAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted benzenes often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of sterically hindered tetrafluorobenzene derivatives . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination , indicating that halogenation is a common strategy in the synthesis of such compounds. The synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene also involves a multi-step process starting from p-xylene, which includes nitration, reduction, diazotization, and bromination . These methods suggest that the synthesis of 1,2-Dimethyl-3-fluoro-4-iodobenzene could similarly involve halogenation and substitution reactions.

Molecular Structure Analysis

The molecular structure of substituted benzenes can be determined using spectroscopic methods such as NMR and X-ray crystallography . For example, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography . The presence of substituents like fluorine and iodine in 1,2-Dimethyl-3-fluoro-4-iodobenzene would likely influence the electron density and chemical shifts observed in NMR spectroscopy, as well as the molecular geometry observed in crystallographic studies.

Chemical Reactions Analysis

The reactivity of substituted benzenes can vary significantly depending on the nature and position of the substituents. For instance, the reactivity of fluoroaromatic compounds in nucleophilic aromatic substitution reactions can be influenced by the presence of other substituents, as seen in the reactions of difluorobenzenes with dimethyl(trimethylsilyl)phosphane . The presence of a strong electron-withdrawing group like a nitro group can also affect the reactivity, as demonstrated by the protein-solubilizing properties of 1-fluoro-2-nitro-4-trimethylammoniobenzene iodide . Therefore, the reactivity of 1,2-Dimethyl-3-fluoro-4-iodobenzene in chemical reactions would be influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the fluorine and iodine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzenes are influenced by their molecular structure. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows bifurcated C–H⋅⋅⋅F–C hydrogen bonding, which affects its packing and intermolecular interactions . The photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals also provides insights into the effects of aggregation and planarization on the optical properties of such compounds . These studies suggest that the physical properties of 1,2-Dimethyl-3-fluoro-4-iodobenzene, such as solubility, melting point, and optical properties, would be affected by its substituents and molecular geometry.

Scientific Research Applications

Application in Aromatic Nucleophilic Substitution Reactions

1,2-Dimethyl-3-fluoro-4-iodobenzene has been explored in aromatic nucleophilic substitution reactions. A study demonstrated the substitution of fluorine in various difluorobenzenes and trifluorobenzenes, including 1,2-difluorobenzene, by a dimethylphosphanyl group. These reactions, conducted at high temperatures, indicate a concerted mechanism rather than a stepwise mechanism typically observed in S_NAr reactions (Goryunov et al., 2010).

Role in Protein-Solubilizing Reagents

The compound 1-fluoro-2-nitro-4-trimethylammoniobenzene iodide, related to 1,2-dimethyl-3-fluoro-4-iodobenzene, has been evaluated for its protein-solubilizing capabilities. This reagent reacts with amino acids to form stable derivatives, which could have implications in structural studies of proteins (Sutton et al., 1972).

In Synthesis Processes

The compound has been utilized in synthetic chemistry, such as the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine. This process involves diazotization and bromination steps, highlighting its versatility in organic synthesis (Guo Zhi-an, 2009).

In Surface Science Studies

Research in surface science has leveraged derivatives of 1,2-dimethyl-3-fluoro-4-iodobenzene. For example, the study of the kinetics of the Ullmann phenyl coupling reaction on Cu(111) surfaces used various substituted iodobenzenes, including ones similar to 1,2-dimethyl-3-fluoro-4-iodobenzene, to understand the nature of charge separation in the transition state of these reactions (Meyers & Gellman, 1995).

In Polymer Science

The compound has found applications in polymer science. For instance, the synthesis of poly alkylenearyls involved the polycondensation of dichloroethane with fluorobenzene, showcasing the potential of fluorinated benzenes, like 1,2-dimethyl-3-fluoro-4-iodobenzene, in creating new polymeric materials (Korshak et al., 1958).

In Medicinal Chemistry

The synthesis of fluorine-containing quinoline-2,3-dicarboxylates from products of vicarious nucleophilic substitution of hydrogen in 3-fluoronitroarenes, including compounds similar to 1,2-dimethyl-3-fluoro-4-iodobenzene, has been explored. These syntheses are relevant in medicinal chemistry for the development of novel compounds with potential biological activity (Kotovskaya et al., 2009).

Safety and Hazards

This compound is associated with certain hazards. It has been classified with the signal word “Warning” and is identified by the pictogram GHS07 . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-fluoro-1-iodo-3,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FI/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTLTHQXDYUJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-3-fluoro-4-iodobenzene

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